molecular formula C19H20ClN3O4S2 B2965908 methyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886954-72-9

methyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2965908
CAS No.: 886954-72-9
M. Wt: 453.96
InChI Key: UEVJLPRVBCCKMM-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core. This scaffold is substituted with a carbamoyl group at position 3, a 3-((4-chlorophenyl)thio)propanamido moiety at position 2, and a methyl ester at position 4. However, direct pharmacological data for this compound remain unreported in publicly available literature.

Properties

IUPAC Name

methyl 3-carbamoyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S2/c1-27-19(26)23-8-6-13-14(10-23)29-18(16(13)17(21)25)22-15(24)7-9-28-12-4-2-11(20)3-5-12/h2-5H,6-10H2,1H3,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVJLPRVBCCKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse sources.

Chemical Structure

The compound can be characterized by the following structural formula:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S
  • Key Functional Groups :
    • Thieno[2,3-c]pyridine moiety
    • Carbamoyl group
    • Sulfonamide derivative with a chlorophenylthio substituent

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thieno[2,3-c]pyridine : This involves cyclization reactions of appropriate precursors.
  • Introduction of the Chlorophenylthio Group : Achieved through nucleophilic substitution reactions.
  • Amide Formation : Coupling with a propanamide derivative using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Reaction Conditions

Careful control of reaction conditions (temperature, solvent choice) is critical to ensure high yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure.

Pharmacological Properties

The biological activity of this compound has been evaluated in various studies, highlighting its potential applications in several therapeutic areas:

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 < 10 µM against HepG2 and A549 cells
Apoptosis InductionActivation of caspases; PARP cleavage
AntimicrobialPotential activity noted; specifics not detailed

Case Studies and Research Findings

Several studies have explored the biological activity of similar thieno[2,3-c]pyridine derivatives:

  • RXRα Antagonist Study :
    • A series of compounds were synthesized and evaluated for their ability to modulate RXRα activity.
    • Compound 6A demonstrated strong antagonist activity with an EC50 value of 1.68 ± 0.22 µM in cellular assays .
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents significantly influenced biological activity, emphasizing the importance of specific functional groups in enhancing efficacy against target biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The compound’s thieno[2,3-c]pyridine core distinguishes it from analogs like tert-butyl 3-amino-2-[(4-chlorophenyl)carbamoyl]-6-methyl-4-(3-methylphenyl)thieno[2,3-b]pyridine-5-carboxylate (17h) and ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate . Key differences include:

Feature Target Compound 17h (KuSaSch112) Ethyl Ester Analogue
Core Structure Thieno[2,3-c]pyridine Thieno[2,3-b]pyridine Thieno[2,3-c]pyridine
Position 2 Substituent 3-((4-Chlorophenyl)thio)propanamido (4-Chlorophenyl)carbamoyl Amino (Boc-protected)
Position 3 Substituent Carbamoyl Amino Ethyl ester
Position 6/5 Substituent Methyl ester tert-Butyl carbamate Boc (tert-butoxycarbonyl)
Reported Activity Not studied Antiplasmodial (IC₅₀ = 0.12 µM against Plasmodium falciparum) Laboratory chemical; no activity data

Functional Group Impact on Bioactivity

  • Thioether vs. Carbamoyl Linkage : The 3-((4-chlorophenyl)thio)propanamido group in the target compound introduces a sulfur atom, which may enhance lipophilicity and membrane permeability compared to the carbamoyl-linked 4-chlorophenyl group in 17h .
  • Ester vs.
  • Core Isomerism : The [2,3-c] vs. [2,3-b] pyridine ring substitution alters electronic distribution, possibly influencing target binding (e.g., enzyme active sites).

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